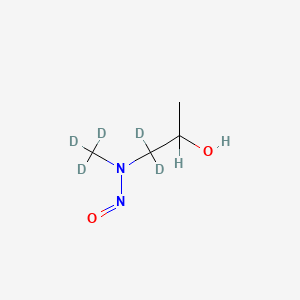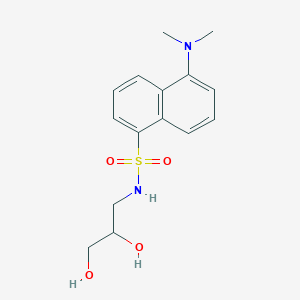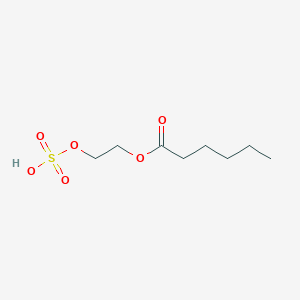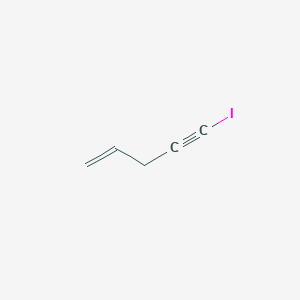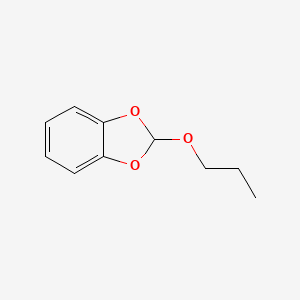
1,3-Benzodioxole, 2-propoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzodioxole, 2-propoxy- is an organic compound that features a benzodioxole ring structure with a propoxy group attached This compound is part of the benzodioxole family, which is known for its unique structural properties and versatility in various chemical applications The benzodioxole ring consists of a benzene ring fused with a dioxole ring, which contains two oxygen atoms
Métodos De Preparación
The synthesis of 1,3-Benzodioxole, 2-propoxy- typically involves the condensation of catechol with propyl halides in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. This reaction forms the dioxole ring by methylenedioxy bridge formation, where the propyl halide acts as the propoxy source. The process requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the product .
Industrial production methods often involve continuous flow processes to enhance efficiency and scalability. For example, the acylation of 1,3-benzodioxole can be performed in a continuous process using a recyclable heterogeneous catalyst, which allows for precise temperature control and reduced waste .
Análisis De Reacciones Químicas
1,3-Benzodioxole, 2-propoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The presence of the electron-rich dioxole ring makes it susceptible to electrophilic substitution reactions.
Aplicaciones Científicas De Investigación
1,3-Benzodioxole, 2-propoxy- has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 1,3-Benzodioxole, 2-propoxy- involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to act as potent auxin receptor agonists, promoting root growth in plants by enhancing root-related signaling responses . The compound’s structure allows it to bind to receptors and modulate their activity, leading to various physiological effects.
Comparación Con Compuestos Similares
1,3-Benzodioxole, 2-propoxy- can be compared with other similar compounds, such as:
1,3-Benzodioxole: The parent compound without the propoxy group.
1,4-Benzodioxine: A related compound with a different ring structure, used in similar applications.
Methylenedioxybenzene: Another related compound with a methylenedioxy group, known for its bioactive properties.
Propiedades
Número CAS |
113439-60-4 |
|---|---|
Fórmula molecular |
C10H12O3 |
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
2-propoxy-1,3-benzodioxole |
InChI |
InChI=1S/C10H12O3/c1-2-7-11-10-12-8-5-3-4-6-9(8)13-10/h3-6,10H,2,7H2,1H3 |
Clave InChI |
CJOAHQOGAJJDPN-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1OC2=CC=CC=C2O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Ethylsulfanyl)-3-[(1H-1,2,4-triazol-5-yl)amino]propan-2-ol](/img/structure/B14308052.png)
![2-[(4-Hydroxybut-2-yn-1-yl)oxy]ethyl hydrogen sulfate](/img/structure/B14308064.png)
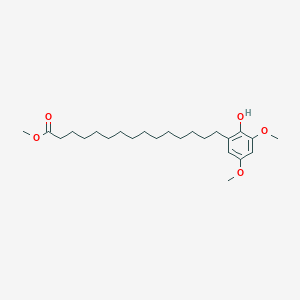

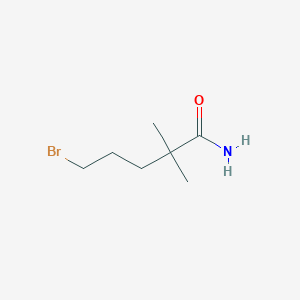
![Ethyl 4-[(1H-pyrazolo[4,3-b]pyridin-7-yl)amino]butanoate](/img/structure/B14308092.png)
![9-[(2-Ethylhexyl)oxy]-10-hydroxyoctadecanoic acid](/img/structure/B14308101.png)
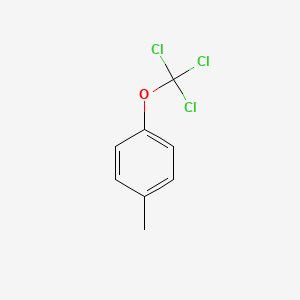
![{[1,1'-Biphenyl]-2,2'-diylbis[methylene(phenylphosphanediyl)]}bis(phenylmethanone)](/img/structure/B14308109.png)
![Diethyl {2-[2-(ethenyloxy)ethoxy]ethyl}propanedioate](/img/structure/B14308118.png)
